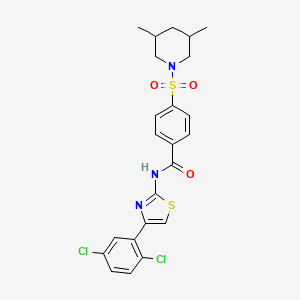
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H23Cl2N3O3S2 and its molecular weight is 524.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tritium Labeling for Pharmacological Studies
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has been utilized in the synthesis and characterization of tritium-labeled compounds. This approach aids in understanding the pharmacodynamics and pharmacokinetics of drugs through radioactive tracing. The study demonstrates the successful incorporation of tritium into the benzamide moiety and other parts of the molecule, preserving its stereochemical configuration (Yang Hong et al., 2015).
Anticancer Properties
Research has been conducted on the synthesis of derivatives of this compound for potential anticancer applications. For instance, specific derivatives have demonstrated proapoptotic activity and effective inhibition of melanoma cell lines. This includes the investigation of compounds as inhibitors of human carbonic anhydrase isoforms, a crucial aspect in cancer research (Ö. Yılmaz et al., 2015).
Antimicrobial and Antifungal Applications
Various thiazole derivatives, including those similar to the compound , have been synthesized and tested for antimicrobial properties. These studies highlight the potential use of these compounds in combating bacterial and fungal infections. The antimicrobial activity is particularly noted against both Gram-positive and Gram-negative bacteria, as well as against fungal species such as Candida albicans (A. Chawla, 2016).
Corrosion Inhibition in Industrial Applications
This compound and its derivatives have been studied for their effectiveness in inhibiting corrosion, particularly in oil-well tubular steel in acidic environments. The compounds act as mixed-type inhibitors, adhering to the surface of the steel and protecting it from corrosion, a critical aspect in industrial maintenance (M. Yadav et al., 2015).
Potential in Antitubercular Therapy
There has been research into the synthesis of derivatives for use in antitubercular therapy. This is an important area of study given the global impact of tuberculosis and the need for effective treatments. The studies include the synthesis of specific benzamide derivatives and their evaluation against Mycobacterium tuberculosis strains (P. Dighe et al., 2012).
Eigenschaften
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O3S2/c1-14-9-15(2)12-28(11-14)33(30,31)18-6-3-16(4-7-18)22(29)27-23-26-21(13-32-23)19-10-17(24)5-8-20(19)25/h3-8,10,13-15H,9,11-12H2,1-2H3,(H,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTUMZCHWDUQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

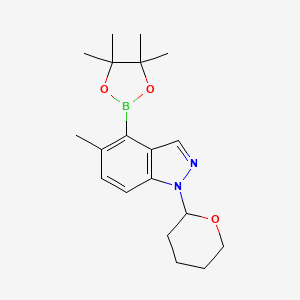

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)
![Ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419985.png)
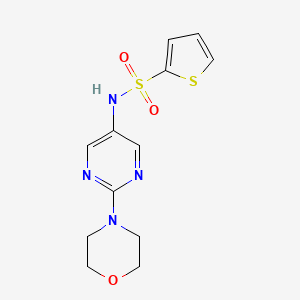
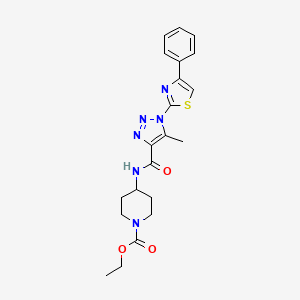
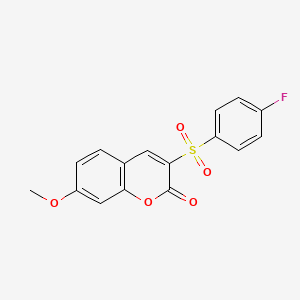
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

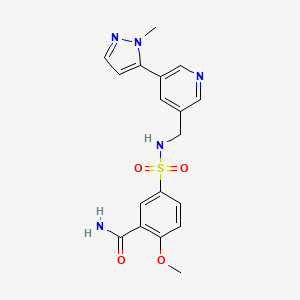
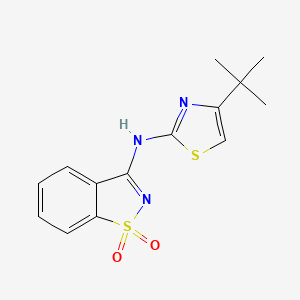
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetonitrile](/img/structure/B2420000.png)
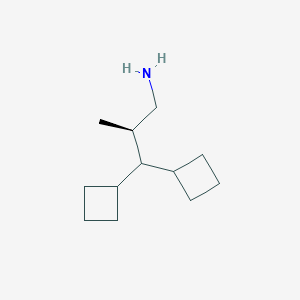
![6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2420003.png)